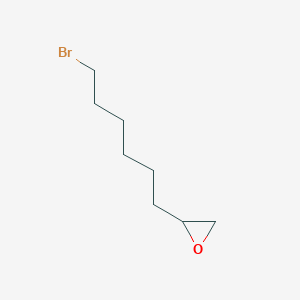

2-(6-Bromohexyl)oxirane

Beschreibung

Significance of Oxirane Moieties in Advanced Organic Synthesis and Materials Science

Oxiranes, also known as epoxides, are three-membered cyclic ethers that are highly valued in organic chemistry. fiveable.me Their inherent ring strain makes them susceptible to ring-opening reactions with a wide variety of nucleophiles, a characteristic that synthetic chemists exploit to construct more complex molecular architectures. fiveable.me This reactivity is a cornerstone of their utility as intermediates in the synthesis of a diverse range of organic compounds, including those with significant biological activity. researchgate.net The ability to introduce functional groups with high regio- and stereoselectivity through epoxide ring-opening is a powerful tool in modern organic synthesis. researchgate.net

In the realm of materials science, the oxirane moiety is integral to the production of epoxy resins, a class of versatile thermosetting polymers. The ring-opening polymerization of epoxides leads to the formation of cross-linked networks with high mechanical strength, chemical resistance, and adhesive properties. Furthermore, the incorporation of oxirane groups into polymer backbones or as pendant groups allows for post-polymerization modification, enabling the tailoring of material properties for specific applications. ontosight.aiacs.org The integration of fluorescent epoxides, for instance, can yield materials with unique optical characteristics for use in optoelectronics and sensing technologies. ontosight.ai

Role of Halogenated Alkyl Chains in Molecular Design and Reactivity

The inclusion of a halogenated alkyl chain, such as the 6-bromohexyl group in 2-(6-Bromohexyl)oxirane, introduces another layer of functionality and control in molecular design. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, providing a reactive site for the attachment of other molecular fragments. This feature is widely exploited in the synthesis of more complex molecules where the bromoalkyl chain acts as a linker or spacer. prepchem.comprepchem.com

Scope and Academic Context of this compound Research

Research involving this compound primarily leverages its dual reactivity. The oxirane ring can undergo nucleophilic attack, while the terminal bromine atom is available for substitution reactions. This makes it a valuable intermediate in the synthesis of a variety of functionalized molecules.

A notable application of this compound is in the preparation of anion exchange membranes (AEMs) for electrochemical devices. acs.org In a recent study, it was used to simultaneously introduce bromoalkyl side chains and create chemical cross-links in a polymer matrix through UV-initiated cationic epoxy ring-opening polymerization. acs.org This approach allows for the subsequent formation of quaternary ammonium (B1175870) groups, which are essential for ion conductivity, at the end of flexible alkyl spacers, potentially leading to improved ion transport. acs.org

The synthesis of this compound and its derivatives is also a subject of academic interest. For instance, synthetic routes to related 2-alkoxyaryl-oxirane-2-carboxylates have been developed, highlighting the utility of dioxirane (B86890) epoxidation and Mitsunobu reactions in handling labile epoxy alcohols. clockss.org Furthermore, methods for the synthesis of related structures, such as 2-[6-(4-bromophenoxy)hexyl]-oxirane-2-carboxylic acid, have been described, showcasing techniques for introducing both the oxirane and the bromo-functionalized side chain. nih.gov

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 120568-22-1 sigmaaldrich.com |

| Molecular Formula | C₈H₁₅BrO chemicalbook.com |

| Molecular Weight | 207.11 g/mol chemicalbook.com |

| Boiling Point | 235.8±13.0 °C (Predicted) chemicalbook.com |

| Density | 1.285±0.06 g/cm³ (Predicted) chemicalbook.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H15BrO |

|---|---|

Molekulargewicht |

207.11 g/mol |

IUPAC-Name |

2-(6-bromohexyl)oxirane |

InChI |

InChI=1S/C8H15BrO/c9-6-4-2-1-3-5-8-7-10-8/h8H,1-7H2 |

InChI-Schlüssel |

CSOJDWCBTXEKGP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(O1)CCCCCCBr |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 6 Bromohexyl Oxirane and Analogues

Strategies for Oxirane Ring Formation

The formation of the three-membered oxirane ring is a cornerstone of organic synthesis, with several reliable methods at the disposal of chemists. The choice of method often depends on the substrate's nature, desired stereochemistry, and tolerance to reaction conditions. For a terminal alkene like 8-bromo-1-octene (B45317), the precursor to 2-(6-bromohexyl)oxirane, the following epoxidation techniques are most pertinent.

Peroxyacid-Mediated Epoxidation of Terminal Alkenes

The reaction of an alkene with a peroxyacid is one of the most common and straightforward methods for synthesizing epoxides. masterorganicchemistry.comlibretexts.org This reaction, often referred to as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxyacid to the alkene's double bond. A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and commercial availability. masterorganicchemistry.comlibretexts.org

The mechanism is concerted, meaning the new carbon-oxygen bonds are formed simultaneously as the peroxyacid's O-O bond breaks. This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product. For a terminal alkene like 8-bromo-1-octene, this results in a racemic mixture of the two enantiomers of this compound. The reaction is typically carried out in a non-aqueous, inert solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) to prevent the acid-catalyzed ring-opening of the newly formed epoxide. libretexts.org

A relevant example is the synthesis of ethyl 2-{6-(4-bromophenoxy)-hexyl}oxirane-2-carboxylate, where the oxirane ring was formed by the oxidation of the corresponding alkene with m-chloroperbenzoic acid. iaea.org

Table 1: Representative Peroxyacid-Mediated Epoxidation of Alkenes

| Alkene Substrate | Peroxyacid | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 8-(4-bromophenoxy)-2-methyleneoctanoate | m-CPBA | Dichloromethane | Room Temp. | Not specified | iaea.org |

| Styrene | m-CPBA | Dichloromethane | Room Temp. | >95% | researchgate.net |

Halohydrin Formation and Subsequent Ring Closure

Another classic and effective method for synthesizing epoxides proceeds through a two-step sequence involving the formation of a halohydrin intermediate, followed by an intramolecular Williamson ether synthesis. masterorganicchemistry.com In the first step, the alkene reacts with a source of electrophilic halogen, such as N-bromosuccinimide (NBS), in the presence of water. masterorganicchemistry.com This reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a water molecule. In the case of a terminal alkene, the nucleophilic attack occurs at the more substituted carbon, leading to the formation of a bromohydrin.

The second step involves treating the bromohydrin with a base, such as sodium hydroxide. The base deprotonates the hydroxyl group, and the resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the adjacent bromide to form the oxirane ring. This ring closure is stereospecific, with the configuration of the carbon atoms being inverted at the site of halide displacement.

Table 2: Halohydrin-Based Epoxidation of Alkenes

| Alkene | Halogen Source/Conditions | Base | Product | Reference |

|---|---|---|---|---|

| Propylene (B89431) | NBS, H₂O/DMSO | NaOH | Propylene oxide | masterorganicchemistry.com |

Dioxirane-Based Epoxidation Techniques for Challenging Olefins

Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO) and the more reactive methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), are powerful yet mild epoxidizing agents. nih.govchem-station.com They are particularly useful for the epoxidation of electron-deficient or sterically hindered alkenes that may react sluggishly with peroxyacids. Dioxiranes are typically generated in situ from a ketone (e.g., acetone (B3395972) for DMDO) and a potassium peroxymonosulfate (B1194676) salt like Oxone®. chem-station.com

The epoxidation mechanism with dioxiranes is believed to be a concerted oxygen transfer through a spiro transition state. nih.gov A key advantage of this method is that the reaction proceeds under neutral conditions, and the only byproduct is the parent ketone, which can be easily removed. chem-station.com This makes it suitable for substrates with acid-sensitive functional groups. The reactivity of dioxiranes is notable, with TFDO being significantly more reactive than DMDO due to the electron-withdrawing trifluoromethyl group. nih.gov

Table 3: Dioxirane-Mediated Epoxidation of Alkenes

| Alkene | Dioxirane (B86890) Reagent | Solvent | Temperature | Observations | Reference |

|---|---|---|---|---|---|

| Cyclohexene | DMDO | Acetone | Room Temp. | Fast and efficient epoxidation | iupac.org |

| Phenanthrene | TFDO | Dichloromethane | -20 °C | 93% yield of 9,10-oxide in <5 min | iupac.org |

Stereoselective Epoxidation Approaches

For the synthesis of enantiomerically pure epoxides, stereoselective methods are required. While the direct stereoselective epoxidation of a simple terminal alkene like 8-bromo-1-octene is challenging, several powerful methods exist for other classes of alkenes that are worth noting.

The Sharpless-Katsuki epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgresearchgate.net It utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant. The chirality of the epoxide is determined by the chirality of the diethyl tartrate used. However, this method is specifically for allylic alcohols and would not be directly applicable to 8-bromo-1-octene without prior functionalization.

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and certain terminal alkenes. wikipedia.orgorganic-chemistry.org This method employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.org The enantioselectivity is induced by the chiral ligand complexed to the manganese center. The effectiveness of this method for simple, long-chain terminal alkenes can vary.

Incorporation of the 6-Bromohexyl Moiety

The 6-bromohexyl group is a key structural feature of the target molecule, providing a handle for further chemical modifications. The most straightforward approach to incorporate this moiety is to start with a precursor that already contains the complete carbon chain with the terminal bromine and the double bond in the correct position.

Pre-functionalization of Alkene Precursors with Bromohexyl Chains

The logical and most common precursor for the synthesis of this compound is 8-bromo-1-octene . This commercially available starting material possesses the required eight-carbon chain with a terminal double bond for epoxidation and a bromine atom at the other end. The synthesis of 8-bromo-1-octene itself can be achieved through various synthetic routes, often starting from materials like 1,8-octanediol (B150283) or other C8 precursors. The presence of the bromo-functional group is generally compatible with the epoxidation methods described above, although care must be taken to avoid side reactions, especially under basic conditions where intramolecular cyclization could potentially compete.

Post-Epoxidation Bromination Strategies

A common and effective strategy for synthesizing haloalkyloxiranes involves performing the epoxidation reaction prior to the introduction of the halogen atom. This approach is particularly useful when the precursor to the halide is a less reactive functional group, such as a hydroxyl group. The general pathway involves the epoxidation of an unsaturated alcohol, followed by the conversion of the resulting hydroxyl group into a bromide.

A typical substrate for this strategy is an omega-alkenyl alcohol, such as oct-7-en-1-ol. The synthesis proceeds in two main steps:

Epoxidation of the Alkene: The terminal double bond of the alcohol is selectively oxidized to form an epoxide. This reaction is commonly achieved using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent due to its high efficiency and selectivity. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at or below room temperature to yield the corresponding hydroxy-epoxide intermediate, (8-hydroxyoctyl)oxirane.

Bromination of the Alcohol: The terminal hydroxyl group of the hydroxy-epoxide is then converted to a bromide. This step requires mild conditions to avoid the acid- or nucleophile-catalyzed ring-opening of the sensitive epoxide moiety. researchgate.net Reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) (the Appel reaction) are often employed for this transformation. These methods proceed under neutral or near-neutral conditions, preserving the integrity of the oxirane ring.

The table below summarizes typical conditions for this two-step synthetic sequence.

| Step | Reagent(s) | Solvent | Typical Conditions | Product | Yield (%) |

| 1. Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | 0 °C to room temp. | (8-hydroxyoctyl)oxirane | 85-95 |

| 2. Bromination | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Dichloromethane (CH₂Cl₂) | 0 °C to room temp. | This compound | 70-85 |

This strategy's success hinges on the chemoselectivity of the bromination step, ensuring that the reagents specifically target the hydroxyl group without reacting with the epoxide oxygen.

Orthogonal Synthesis of Bromohexyl and Oxirane Fragments

Orthogonal synthesis provides an alternative route where the bromohexyl chain and the oxirane ring are constructed from separate fragments and then joined. This approach is advantageous as it avoids exposing one sensitive functional group to the reaction conditions required to form the other. tandfonline.com The key is to use a coupling reaction where the reactive ends of the fragments are complementary, while the epoxide and bromide moieties remain inert.

A prevalent example of this strategy involves the nucleophilic ring-opening of a simple epoxide, such as epibromohydrin, by an organometallic reagent containing the bromohexyl chain.

Preparation of the Organometallic Reagent: A Grignard reagent is a suitable choice for this purpose. It can be prepared from a dihaloalkane, for instance, by reacting 1,6-dibromohexane (B150918) with magnesium. Careful control of stoichiometry is required to favor the formation of the mono-Grignard reagent, 6-bromohexylmagnesium bromide.

Coupling Reaction: The prepared Grignard reagent is then reacted with a suitable oxirane fragment like 2-(bromomethyl)oxirane (epibromohydrin). The carbon-magnesium bond of the Grignard reagent acts as a potent nucleophile, attacking one of the carbon atoms of the epoxide ring. libretexts.org This SN2-type reaction leads to the opening of the ring and the formation of a new carbon-carbon bond. libretexts.org The attack generally occurs at the less sterically hindered carbon of the epoxide. Subsequent acidic workup protonates the resulting alkoxide to yield a secondary bromo-alcohol. To obtain the target this compound, this intermediate must then be cyclized, typically by treatment with a base to deprotonate the alcohol, which then displaces the adjacent bromide in an intramolecular Williamson ether synthesis.

A more direct orthogonal approach involves the reaction of a bromohexyl Grignard reagent with a terminal epoxide like ethylene (B1197577) oxide or propylene oxide. Reaction with ethylene oxide, followed by workup, would yield 8-bromooctan-1-ol, which would then require a separate sequence of steps (e.g., tosylation and intramolecular cyclization) to form a different oxirane product. Therefore, the choice of fragments is critical to achieving the desired final structure.

The following table outlines a conceptual orthogonal approach.

| Fragment A | Fragment B | Coupling Reaction | Intermediate Product | Subsequent Step | Final Product |

| 6-Bromohexylmagnesium bromide | 2-(Bromomethyl)oxirane | Grignard ring-opening | 1,8-Dibromo-octan-2-ol | Base-induced cyclization | This compound |

This method allows for modularity, as different bromo-alkyl chains or substituted oxiranes can be combined to generate a library of analogous compounds.

Purification and Isolation Techniques in Academic Synthesis

The isolation and purification of this compound from reaction mixtures are critical steps to obtain a product of high purity for subsequent use or characterization. Given the compound's moderate polarity and potential for thermal instability, chromatographic and distillation methods are most commonly employed in academic research settings.

Flash Column Chromatography: This is the most frequently used purification technique for compounds of this type. nih.gov The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel (SiO₂). A solvent system (mobile phase) of appropriate polarity is then passed through the column to separate the components. For this compound, a non-polar solvent mixture, such as a gradient of ethyl acetate (B1210297) in hexane, is effective. The separation is based on the differential adsorption of the components onto the silica gel; more polar impurities (like unreacted alcohols or triphenylphosphine oxide by-products) are retained more strongly on the column, while the less polar product elutes earlier. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Distillation: While epoxides can be sensitive to heat, vacuum distillation can be a viable method for purification, particularly if the impurities have significantly different boiling points from the product. google.com By reducing the pressure, the boiling point of the compound is lowered, minimizing the risk of thermal decomposition or polymerization. This technique is most effective for removing non-volatile impurities, such as salts or high-molecular-weight by-products.

Solvent Extraction: A preliminary purification step often involves aqueous workup and solvent extraction. The reaction mixture is diluted with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) and washed with water or brine. rsc.org This process removes water-soluble reagents and by-products.

The table below details the common purification techniques and their specific applications in the context of this compound synthesis.

| Technique | Stationary/Mobile Phase or Conditions | Purpose | Typical Impurities Removed |

| Flash Column Chromatography | Stationary: Silica Gel; Mobile: Hexane/Ethyl Acetate Gradient | Primary purification to isolate the product from reagents and by-products. | Unreacted starting materials (e.g., alcohol), triphenylphosphine oxide, excess reagents. |

| Vacuum Distillation | Reduced pressure (e.g., <1 Torr) | Removal of non-volatile impurities or separation from solvents. | High-boiling by-products, polymerization inhibitors, residual catalyst. |

| Liquid-Liquid Extraction | Organic Solvent (e.g., Diethyl Ether) and Aqueous Solution (e.g., Brine) | Initial workup to remove water-soluble impurities. | Inorganic salts, water-soluble starting materials or by-products. |

After purification, the identity and purity of this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.

Mechanistic Investigations of 2 6 Bromohexyl Oxirane Reactivity

Oxirane Ring-Opening Reactions

The principal reaction pathway for 2-(6-bromohexyl)oxirane involves the cleavage of a carbon-oxygen bond of the epoxide ring. This process relieves the ring strain and is thermodynamically favorable. masterorganicchemistry.com The reaction can be initiated under either acidic or basic conditions, which critically influences the mechanism and the resulting regiochemistry.

Nucleophilic attack is the fundamental step in the ring-opening of the oxirane. Depending on the conditions, the reaction can exhibit characteristics of SN1, SN2, or a hybrid of the two mechanisms. libretexts.orgopenstax.org

Under acidic conditions, the oxygen atom of the oxirane ring is first protonated by the acid catalyst, creating a good leaving group (an alcohol). youtube.com This protonation makes the epoxide's carbon atoms more electrophilic and susceptible to attack by even weak nucleophiles. youtube.comlumenlearning.com The mechanism is best described as a hybrid between SN1 and SN2. libretexts.orgopenstax.org

The carbon-oxygen bond begins to break before the nucleophile attacks, leading to a transition state with significant positive charge buildup on the carbon atom. libretexts.orgcanterbury.ac.nz This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon of the epoxide. youtube.comlibretexts.org Although it has SN1 character in terms of regioselectivity, the attack still occurs from the backside, similar to an SN2 reaction, resulting in an inversion of stereochemistry. libretexts.org

For this compound, the nucleophile will attack the secondary carbon (C2) of the oxirane ring, as it is more substituted than the primary carbon (C1).

In the presence of a strong base or nucleophile (e.g., hydroxide, alkoxides, Grignard reagents), the ring-opening of this compound proceeds via a classic SN2 mechanism. openstax.orglibretexts.orgmasterorganicchemistry.com The reaction is driven by a potent nucleophile directly attacking one of the electrophilic carbons of the epoxide ring. libretexts.orgchemistrysteps.com

Because the leaving group would be an unprotonated alkoxide—a poor leaving group—the reaction relies on the release of ring strain to proceed. chemistrysteps.com In an SN2 reaction, steric hindrance is the dominant factor determining the site of attack. Therefore, the nucleophile will attack the less sterically hindered carbon atom. masterorganicchemistry.comopenstax.org For this compound, this is the terminal, primary carbon (C1) of the oxirane ring.

The regioselectivity of the ring-opening reaction of an asymmetric epoxide like this compound is a direct consequence of the reaction mechanism. libretexts.orglibretexts.org

Acidic Conditions : The reaction is electronically controlled. The nucleophile attacks the more substituted carbon atom (C2), which can better stabilize the developing positive charge in the SN1-like transition state. libretexts.orgsemanticscholar.org

Basic Conditions : The reaction is sterically controlled. The nucleophile attacks the less substituted, more accessible carbon atom (C1) in a standard SN2 fashion. masterorganicchemistry.comopenstax.org

The distinct regiochemical outcomes under different catalytic conditions make epoxide ring-opening a versatile tool in organic synthesis.

Table 1: Comparison of Ring-Opening Mechanisms for this compound

| Feature | Acid-Catalyzed Opening | Base-Catalyzed Opening |

| Mechanism | Hybrid SN1/SN2 Character libretexts.orgopenstax.org | SN2 Pathway openstax.orglibretexts.org |

| Catalyst/Reagent | Acid (e.g., H₂SO₄) with a weak nucleophile (e.g., H₂O, ROH) youtube.comlumenlearning.com | Strong nucleophile/base (e.g., RO⁻, OH⁻, RMgX) masterorganicchemistry.comchemistrysteps.com |

| Initial Step | Protonation of the epoxide oxygen youtube.com | Nucleophilic attack on a carbon atom chemistrysteps.com |

| Site of Attack | More substituted carbon (C2) libretexts.org | Less substituted carbon (C1) masterorganicchemistry.comopenstax.org |

| Controlling Factor | Electronic (stabilization of partial positive charge) libretexts.org | Steric (least hindrance) openstax.org |

Both acid- and base-catalyzed ring-opening reactions of epoxides proceed via a backside nucleophilic attack relative to the carbon-oxygen bond being broken. libretexts.orgchemistrysteps.com This mechanism leads to a predictable stereochemical outcome: an inversion of configuration at the carbon atom that undergoes nucleophilic attack. chemistrysteps.com The resulting product from a cyclic epoxide will have the new substituents in a trans configuration. libretexts.org If the carbon being attacked is a stereocenter, its stereochemistry will be inverted. masterorganicchemistry.comchemistrysteps.com

The dual electrophilic nature of the oxirane ring in this compound, combined with the distinct regioselectivity under acidic or basic conditions, allows for the synthesis of a variety of functionalized products. While specific research literature detailing an exhaustive list of nucleophilic additions to this particular compound is limited, its reactivity can be predicted based on well-established principles of epoxide chemistry. A wide range of strong nucleophiles, including Grignard reagents, organolithium compounds, hydrides, alkoxides, and cyanides, can be employed for ring-opening under basic conditions. masterorganicchemistry.comchemistrysteps.com Weaker nucleophiles, such as water and alcohols, are effective under acid catalysis. youtube.comlumenlearning.com

Table 2: Illustrative Examples of Nucleophilic Additions to this compound

| Nucleophile (Reagent) | Conditions | Site of Attack | Expected Major Product |

| H₂O / H₂SO₄ | Acidic | C2 (more substituted) | 1-Bromo-8-hydroxy-nonan-7-ol |

| CH₃O⁻ Na⁺ / CH₃OH | Basic | C1 (less substituted) | 1-Bromo-8-methoxy-nonan-7-ol |

| CN⁻ (NaCN) | Basic | C1 (less substituted) | 9-Bromo-2-hydroxy-nonanenitrile |

| CH₃MgBr, then H₃O⁺ | Basic | C1 (less substituted) | 1-Bromo-decan-2-ol |

| LiAlH₄, then H₃O⁺ | Basic | C1 (less substituted) | 8-Bromo-octan-1-ol |

| NH₃ | Basic | C1 (less substituted) | 1-Amino-8-bromo-octan-2-ol |

Specific Nucleophilic Additions to this compound

Organometallic Reagent Reactivity (e.g., Grignard Reagents, Organolithium Compounds)

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily react with epoxides in a ring-opening fashion. libretexts.orgmasterorganicchemistry.com These reactions are fundamental in carbon-carbon bond formation, allowing for the extension of carbon chains.

The reaction of this compound with Grignard reagents (R-MgX) or organolithium compounds (R-Li) generally proceeds via a nucleophilic substitution (SN2) mechanism. libretexts.org The nucleophilic carbon of the organometallic reagent attacks one of the electrophilic carbon atoms of the oxirane ring. This backside attack leads to the opening of the strained three-membered ring and the formation of a new carbon-carbon bond. The reaction results in an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield a secondary alcohol.

The regioselectivity of the ring-opening is a critical aspect of this transformation. In the case of unsymmetrical epoxides like this compound, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. masterorganicchemistry.com This is a hallmark of the SN2 mechanism, where steric hindrance plays a significant role in determining the reaction pathway. masterorganicchemistry.comquora.com Therefore, the attack of the organometallic reagent is expected to occur predominantly at the terminal carbon of the oxirane ring (C1), leading to the formation of a secondary alcohol with the new alkyl group attached to C1.

It is important to note that the Grignard reagent or organolithium compound can also potentially react with the terminal bromohexyl group. However, the reactivity of the epoxide ring is generally higher, especially under controlled reaction conditions, allowing for selective ring-opening.

| Reagent | Mechanism | Site of Attack | Product Type |

| Grignard Reagent (R-MgX) | SN2 | Less hindered oxirane carbon | Secondary alcohol |

| Organolithium Compound (R-Li) | SN2 | Less hindered oxirane carbon | Secondary alcohol |

Amine-Mediated Ring Opening

The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols, which are important intermediates in the preparation of pharmaceuticals and other biologically active compounds. rroij.comscielo.org.mx The ring-opening of this compound with amines can be influenced by several factors, including the nature of the amine, the solvent, and the presence of catalysts.

The mechanism of amine-mediated ring-opening of epoxides is typically considered to be an SN2-type reaction. acs.orgresearchgate.net The nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the oxirane ring. This leads to the simultaneous breaking of the carbon-oxygen bond and the formation of a new carbon-nitrogen bond. The reaction results in a zwitterionic intermediate, which then undergoes proton transfer to yield the final β-amino alcohol.

Water has been shown to act as a catalyst in the reaction between epoxides and amines. acs.org It can facilitate the reaction by acting as a proton shuttle, aiding in the protonation of the epoxide oxygen and the deprotonation of the amine nitrogen. Reactions in aqueous amine solutions have been found to be efficient, often outcompeting hydrolysis even when water is the solvent. acs.org

The regioselectivity of the amine attack on an unsymmetrical epoxide like this compound is governed by both steric and electronic factors. scielo.org.mx For primary and secondary amines, the nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring, consistent with an SN2 mechanism. researchgate.net Therefore, the reaction of this compound with most amines is expected to yield a product where the amino group is attached to the terminal carbon of the original oxirane ring.

| Amine Type | Mechanism | Regioselectivity | Product |

| Primary Amine | SN2 | Attack at the less hindered carbon | β-Amino alcohol |

| Secondary Amine | SN2 | Attack at the less hindered carbon | β-Amino alcohol |

Alcoholysis and Hydrolysis Pathways

The ring-opening of epoxides can also be achieved through alcoholysis (reaction with an alcohol) and hydrolysis (reaction with water), leading to the formation of β-alkoxy alcohols and 1,2-diols (glycols), respectively. libretexts.org These reactions can be catalyzed by either acids or bases, and the reaction mechanism and regioselectivity are highly dependent on the catalytic conditions.

Base-Catalyzed Alcoholysis and Hydrolysis:

Under basic conditions, the ring-opening of this compound proceeds through a classic SN2 mechanism. libretexts.org The nucleophile (alkoxide or hydroxide) directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack occurs preferentially at the less substituted carbon atom. libretexts.org This results in the formation of a trans-1,2-disubstituted product.

Acid-Catalyzed Alcoholysis and Hydrolysis:

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which makes the epoxide a much more reactive electrophile. testbook.com The mechanism of the subsequent nucleophilic attack has characteristics of both SN1 and SN2 reactions. libretexts.orgtestbook.com The transition state has significant carbocation character, and therefore, the nucleophile (alcohol or water) preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge. libretexts.org This leads to the formation of the corresponding β-alkoxy alcohol or 1,2-diol. For this compound, the attack would occur at the secondary carbon of the oxirane ring. The stereochemistry of the product is also trans, as the nucleophile attacks from the side opposite to the protonated epoxide oxygen.

| Condition | Mechanism | Site of Nucleophilic Attack | Product |

| Basic | SN2 | Less substituted carbon | trans-1,2-diol or β-alkoxy alcohol |

| Acidic | SN1-like | More substituted carbon | trans-1,2-diol or β-alkoxy alcohol |

Reactivity of the Terminal Bromohexyl Group

The terminal bromohexyl group of this compound behaves as a typical primary alkyl bromide, making it susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN2 and SN1) on the Alkyl Bromide

Nucleophilic substitution reactions at the terminal bromohexyl group involve the replacement of the bromide ion, a good leaving group, by a nucleophile. The two primary mechanisms for this transformation are the SN2 (substitution nucleophilic bimolecular) and SN1 (substitution nucleophilic unimolecular) pathways.

The SN2 mechanism is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.comyoutube.com This mechanism is favored for primary alkyl halides like the one in this compound because of the low steric hindrance around the reaction center. masterorganicchemistry.comquora.com The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. chemist.sg

The SN1 mechanism , in contrast, is a two-step process. wikipedia.orgbyjus.com The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. byjus.comucalgary.ca The nucleophile then attacks the planar carbocation in the second, faster step. wikipedia.orgucalgary.ca This mechanism is generally not favored for primary alkyl halides because the resulting primary carbocation is highly unstable. chemist.sgucalgary.ca However, under certain conditions, such as in the presence of a silver salt that can promote carbocation formation by precipitating the silver halide, the SN1 pathway might be accessible. stackexchange.com

Given that the bromohexyl group in this compound is primary, nucleophilic substitution reactions on this part of the molecule will predominantly proceed through the SN2 mechanism .

| Mechanism | Substrate Preference | Kinetics | Stereochemistry | Likelihood for this compound |

| SN2 | Methyl > Primary > Secondary | Second order | Inversion | High |

| SN1 | Tertiary > Secondary | First order | Racemization | Low |

Elimination Reactions to Form Alkenes

In the presence of a strong base, this compound can undergo an elimination reaction at the terminal bromohexyl group to form an alkene. The two main mechanisms for elimination are E2 (elimination bimolecular) and E1 (elimination unimolecular).

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon atom adjacent to the one bearing the bromine, while simultaneously the carbon-bromine bond breaks and a double bond is formed. dalalinstitute.comwikipedia.org This mechanism requires a strong base and is favored for primary alkyl halides. dalalinstitute.comwikipedia.org The reaction rate is dependent on the concentrations of both the alkyl halide and the base. dalalinstitute.comchemicalnote.com

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, the same as in the SN1 reaction. dalalinstitute.comchemicalnote.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. dalalinstitute.com This mechanism is generally not favored for primary alkyl halides due to the instability of the primary carbocation. chemistrysteps.com

Therefore, elimination reactions involving the terminal bromohexyl group of this compound will most likely proceed via the E2 mechanism in the presence of a strong, non-nucleophilic base to minimize competing SN2 reactions.

| Mechanism | Base Strength | Substrate Preference | Kinetics | Likelihood for this compound |

| E2 | Strong | Primary > Secondary > Tertiary | Second order | High |

| E1 | Weak | Tertiary > Secondary | First order | Low |

Reductive Debromination Studies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved through various methods, including those that proceed via radical intermediates.

One common approach involves the use of photoredox catalysis, which can facilitate the hydrodebromination of unactivated alkyl bromides under mild conditions. acs.orgsemanticscholar.orgacs.org This method often utilizes a photocatalyst, a hydrogen atom source such as tris(trimethylsilyl)silane (B43935) (TTMSS), and a reductive quencher. acs.org The proposed mechanism involves the single-electron reduction of the alkyl bromide to form a radical anion, which then fragments to give an alkyl radical and a bromide ion. acs.org The alkyl radical is subsequently quenched by abstracting a hydrogen atom from the hydrogen atom donor. acs.org

Traditional methods for the reduction of carbon-bromine bonds also include metal-halogen exchange, hydride reduction, and atom transfer radical reactions. acs.orgacs.org Studies on the reductive dehalogenation of alkyl bromides using zero-valent metals have also been conducted to probe the reaction mechanisms, which can involve either one- or two-electron transfer processes. nih.govgoogle.com

For this compound, these reductive debromination methods would selectively remove the terminal bromine atom, leaving the oxirane ring intact, provided the reaction conditions are sufficiently mild.

| Method | Key Reagents | Intermediate | Product |

| Photoredox Catalysis | Photocatalyst, H-atom donor, Reductive quencher | Alkyl radical | Alkane |

| Metal-Halogen Exchange | Organometallic reagent (e.g., n-BuLi) | Organometallic intermediate | Alkane (after protonation) |

| Hydride Reduction | Hydride source (e.g., LiAlH4) | - | Alkane |

Advanced Spectroscopic and Analytical Research Methodologies

Spectroscopic Characterization of 2-(6-Bromohexyl)oxirane and its Derivatives

Spectroscopy provides fundamental insights into the molecular architecture of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm its synthesis and characterize its subsequent polymeric derivatives.

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key diagnostic signals for this compound include the distinct resonances for the protons on the oxirane ring, which appear at a characteristic upfield chemical shift due to ring strain, typically in the 2.5-3.5 ppm range. The proton on the substituted carbon of the epoxide ring (CH) will appear as a multiplet, while the two protons on the terminal carbon (CH₂) will have distinct chemical shifts. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is deshielded and its signal is expected around 3.4 ppm as a triplet. The remaining methylene groups of the hexyl chain appear as a series of multiplets in the 1.3-1.9 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The carbons of the epoxide ring are particularly noteworthy, typically resonating in the 45-55 ppm region. The carbon atom bonded to the bromine (C-Br) is also distinct, appearing around 33-34 ppm. The other methylene carbons of the alkyl chain are found in the typical alkane region of 25-33 ppm.

The combined analysis of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, allows for the definitive assignment of all atoms and confirms the connectivity and structural integrity of the molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Oxirane-CH | ~2.90 | m | ~52.5 |

| Oxirane-CH₂ (a) | ~2.75 | dd | ~47.2 |

| Oxirane-CH₂ (b) | ~2.47 | dd | - |

| -CH₂- (adjacent to oxirane) | ~1.55 | m | ~32.5 |

| -(CH₂)₄- (internal chain) | ~1.30 - 1.45 | m | ~25.5, ~28.0, ~32.7 |

| -CH₂Br | ~3.40 | t | ~33.8 |

Note: The values in the table are estimated based on typical chemical shifts for similar functional groups and may vary from experimentally determined values.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, confirming its successful synthesis and purity. The IR spectrum is characterized by the presence of specific absorption bands corresponding to the vibrational frequencies of its bonds.

The most critical absorptions for identifying the oxirane ring are the C-O-C stretching vibrations. pdx.edu These include an asymmetric stretch typically found around 950–810 cm⁻¹ and a symmetric stretch (ring breathing) near 1250 cm⁻¹. pdx.edu The presence of these bands, coupled with the absence of strong absorptions for hydroxyl (-OH, ~3200-3600 cm⁻¹) or carbonyl (C=O, ~1650-1750 cm⁻¹) groups, provides strong evidence for the intact epoxide functionality. libretexts.orgpressbooks.pub

The aliphatic bromohexyl chain is identified by the strong C-H stretching vibrations of the methylene (CH₂) groups, which appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz The C-Br stretching vibration is also expected, though it appears in the low-frequency fingerprint region (650-550 cm⁻¹) where it can be difficult to assign definitively.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Oxirane Ring | C-O-C Symmetric Stretch | ~1250 | Medium-Strong |

| Oxirane Ring | C-O-C Asymmetric Stretch | 950 - 810 | Strong |

| Alkyl Chain | C-H Stretch (sp³ CH₂) | 2960 - 2850 | Strong |

| Alkyl Chain | C-H Bend (Scissoring) | ~1465 | Medium |

| Alkyl Halide | C-Br Stretch | 650 - 550 | Medium-Weak |

While standard mass spectrometry techniques like Electron Ionization (EI) can be used to confirm the molecular weight (207.11 g/mol for C₈H₁₅BrO) of the this compound monomer, the analysis of its polymeric products requires more advanced methods. chemicalbook.comchemicalbook.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful "soft ionization" technique ideally suited for the characterization of synthetic polymers. For polymers derived from this compound, MALDI-TOF MS provides a wealth of information that is not accessible by other methods. It allows for the precise determination of the absolute molecular weight distribution of the polymer, resolving individual polymer chains (n-mers) that differ by the mass of a single repeating unit (207.11 Da).

This high resolution enables several key analyses:

Confirmation of Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum directly corresponds to the mass of the monomer, confirming the polymer structure.

End-Group Analysis: The absolute mass of each oligomer peak can be used to identify the chemical nature of the end groups, which are determined by the initiation and termination steps of the polymerization.

Molecular Weight Averages: From the distribution of polymer chains, critical molecular weight averages such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated.

Polydispersity Index (PDI): The ratio of Mw/Mn, known as the Polydispersity Index (Đ or PDI), can be determined, providing a measure of the breadth of the molecular weight distribution.

Interactive Table: Illustrative MALDI-TOF MS Data for a Polymer of this compound

| Parameter | Description | Example Value |

| Repeating Unit Mass | Mass of the this compound monomer | 207.11 Da |

| Cation | Ion used for ionization (e.g., Na⁺) | 22.99 Da |

| End Group 1 (Initiator) | Mass of the initiating species (e.g., H) | 1.01 Da |

| End Group 2 (Terminus) | Mass of the terminating species (e.g., OH) | 17.01 Da |

| Observed Mass (n=10) | Calculated as (10 * 207.11) + 1.01 + 17.01 + 22.99 | 2112.21 Da |

| Observed Mass (n=11) | Calculated as (11 * 207.11) + 1.01 + 17.01 + 22.99 | 2319.32 Da |

| Calculated Mn | Number-Average Molecular Weight | 4580 Da |

| Calculated Mw | Weight-Average Molecular Weight | 4750 Da |

| Calculated PDI (Mw/Mn) | Polydispersity Index | 1.04 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for both the purification of this compound and the analysis of its polymerization reactions and products. Different chromatographic methods are applied based on the specific analytical goal.

Monitoring the progress of a chemical reaction is crucial for optimizing conditions and understanding kinetics. Both GC and HPLC are powerful tools for this purpose.

Gas Chromatography (GC): GC is well-suited for monitoring reactions involving volatile and thermally stable compounds like this compound. mdpi.com When coupled with a Mass Spectrometer (GC-MS), it allows for both the separation and identification of components in a reaction mixture. nih.govdiva-portal.org By taking aliquots from the reaction at different time intervals, GC analysis can be used to track the disappearance of the monomer peak and the appearance of product peaks. mdpi.com This allows for the calculation of monomer conversion over time, providing valuable kinetic data. The high separation efficiency of capillary GC columns can also resolve impurities or side-products from the main reactant and product. arxiv.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation and quantification of compounds in a liquid mobile phase. For this compound, which lacks a strong UV chromophore, detection can be achieved using a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Alternatively, the epoxide can be derivatized to attach a UV-active label, enabling highly sensitive detection. nih.govresearchgate.net HPLC is particularly useful for monitoring polymerization reactions where the product is a non-volatile oligomer or polymer. It can effectively separate the remaining monomer from the growing polymer chains, allowing for precise quantification of monomer consumption. uni-mainz.de

Once polymerization of this compound is complete, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to characterize the resulting polymer's molecular weight and molecular weight distribution.

GPC separates molecules based on their hydrodynamic volume, or "size," in solution. libretexts.org The dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute first, while smaller coils penetrate the pores to varying extents and elute later. This process effectively sorts the polymer chains by size.

The output from the GPC detectors (commonly a refractive index detector) is a chromatogram that represents the distribution of molecular sizes in the sample. By calibrating the system with polymer standards of known molecular weight, this distribution can be converted into a molecular weight distribution curve. From this curve, key parameters that define the polymer's properties are calculated, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).

Interactive Table: Typical GPC Results for a Polymer of this compound

| Parameter | Symbol | Description | Typical Value |

| Number-Average Molecular Weight | Mn | The total weight of the polymer divided by the total number of polymer molecules. | 8,500 g/mol |

| Weight-Average Molecular Weight | Mw | An average that accounts for the contribution of larger, heavier polymer chains. | 9,100 g/mol |

| Polydispersity Index | PDI (or Đ) | A measure of the broadness of the molecular weight distribution (Mw/Mn). A value of 1.0 indicates all chains are the same length. | 1.07 |

| Peak Molecular Weight | Mp | The molecular weight at the highest point of the elution curve. | 8,950 g/mol |

Multidimensional Liquid Chromatography Coupled with Soft Ionization Techniques

Multidimensional liquid chromatography (LCxLC) offers enhanced resolution and peak capacity compared to one-dimensional HPLC, making it a powerful tool for analyzing complex mixtures that may arise during the synthesis or polymerization of "this compound". wur.nl This technique separates components across two independent chromatographic dimensions, which is particularly useful for distinguishing between the parent epoxide, its oligomers, and any side-products.

When coupled with soft ionization mass spectrometry techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), it allows for the gentle ionization of molecules, minimizing fragmentation and preserving the molecular ion for accurate mass determination. acdlabs.comuky.eduiaea.org This is especially beneficial for the analysis of polymers derived from "this compound," where maintaining the integrity of the polymer chain is essential for molecular weight determination. The presence of the bromine atom in "this compound" would produce a characteristic isotopic pattern in the mass spectrum, with M+ and M+2 peaks of nearly equal intensity, aiding in the identification of bromine-containing species. libretexts.org

Table 1: Hypothetical Multidimensional Chromatography Data for Analysis of a "this compound" Reaction Mixture

| Analyte | 1st Dimension Retention Time (min) | 2nd Dimension Retention Time (min) | Dominant Ion (m/z) [M+H]⁺ |

|---|---|---|---|

| This compound | 5.2 | 2.1 | 207.08 |

| Dimer | 8.1 | 3.5 | 414.16 |

| Trimer | 10.5 | 4.8 | 621.24 |

Thermal Analysis in Polymer Science

Thermal analysis techniques are fundamental in characterizing polymers derived from "this compound," providing critical information about their thermal stability and phase behavior. cadence.comfiveable.menetzsch.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers synthesized from "this compound," DSC can determine key properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). kohan.com.tw For instance, amphiphilic ABA triblock copolymers with polyethylene (B3416737) glycol (PEG) as a central block and poly(long-chain alkyl glycidyl (B131873) ether) as the outer blocks have been shown to exhibit separate melting endotherms for the different blocks. rsc.org Polymers derived from long-chain alkyl glycidyl ethers are known to form micellar hydrogels, and their thermal and rheological properties, which can be studied by DSC, are temperature-dependent. rsc.org

Table 2: Illustrative DSC Data for a Polymer Derived from a Long-Chain Alkyl Glycidyl Ether

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|

| Glass Transition (Tg) | -25 | - |

| Crystallization (Tc) | 55 | 30 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. netzsch.com For polymers containing halogen atoms, such as those derived from "this compound," TGA can reveal the temperatures at which the bromohexyl side chains and the polyether backbone degrade. The thermal degradation of polymers with pendant epoxide groups, such as poly(3-hydroxyalkanoates) with epoxidized side chains, has been shown to be influenced by crosslinking reactions of the epoxide groups, leading to higher thermal stability. researchgate.net In contrast, the presence of hydroxyl groups can accelerate thermal degradation. researchgate.net

Table 3: Representative TGA Data for a Polymer with Bromoalkyl Side Chains

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Moiety |

|---|---|---|---|

| 1st | 200-350 | 45 | Bromohexyl side chains |

| 2nd | 350-500 | 50 | Polyether backbone |

Advanced Techniques for Investigating Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of reactions involving "this compound," such as its ring-opening polymerization, is crucial for controlling the properties of the resulting materials. The ring-opening of epoxides can be catalyzed by both acids and bases. libretexts.orgpressbooks.pub

Under acidic conditions, the reaction proceeds via a protonated epoxide intermediate, with the nucleophile attacking the more substituted carbon in an SN1-like fashion if a tertiary carbon is present. pressbooks.pub In the absence of a tertiary carbon, the attack is at the less substituted carbon in an SN2-like manner. pressbooks.pub Base-catalyzed ring-opening of epoxides typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. libretexts.org Studies on the kinetics of epoxide ring-opening with halide ions have shown that alkyl substitution on the epoxide ring can stabilize it towards opening. ysu.edu The rate of these reactions can be monitored using techniques such as spectroscopy to determine the concentration of reactants and products over time. ysu.edu

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Poly(ethylene glycol) |

| Poly(long-chain alkyl glycidyl ether) |

Theoretical and Computational Studies on 2 6 Bromohexyl Oxirane Systems

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are powerful for determining the equilibrium geometry and conformational landscape of molecules like 2-(6-bromohexyl)oxirane. For the parent oxirane, computational studies have established the strained three-membered ring structure. nih.govnih.gov The introduction of a 6-bromohexyl substituent is expected to have a minimal impact on the geometry of the oxirane ring itself but will introduce a variety of conformational possibilities for the flexible hexyl chain.

The conformational space of the bromohexyl side chain would be characterized by numerous local energy minima corresponding to different gauche and anti arrangements of the carbon-carbon bonds. The presence of the terminal bromine atom, with its specific electronic and steric properties, would further influence the preferred conformations. Quantum chemical calculations can predict the relative energies of these conformers, their rotational barriers, and the most stable three-dimensional structures.

Table 1: Predicted Conformational Data for this compound (Illustrative)

| Parameter | Predicted Value | Method |

|---|---|---|

| C-C (oxirane) bond length | ~1.47 Å | DFT |

| C-O (oxirane) bond length | ~1.43 Å | DFT |

| C-C-O (oxirane) bond angle | ~61.6° | DFT |

| Most stable side-chain conformation | Extended (all-trans) | DFT/Molecular Mechanics |

Note: The data in this table is illustrative and based on general values for substituted oxiranes and alkyl chains. Specific calculations for this compound would be required for precise values.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the ring-opening of oxiranes.

The ring-opening of oxiranes is a key reaction and can proceed through different mechanisms, such as SN2-type nucleophilic substitution. acs.orgnih.gov Computational studies on simpler epoxides have shown that the attack of a nucleophile occurs preferentially at one of the carbon atoms of the oxirane ring, leading to the cleavage of a C-O bond. rsc.orgresearchgate.net Quantum chemical simulations can locate the transition state structures for these reactions and calculate their corresponding activation energies. rsc.orgresearchgate.net

For this compound, a nucleophilic attack could theoretically occur at either C1 or C2 of the oxirane ring. The presence of the bulky bromohexyl group would likely introduce steric hindrance, making the attack at the less substituted carbon (C1) more favorable. Computational analysis of the transition states would provide quantitative information on the preferred regioselectivity of the ring-opening reaction. The nature of the nucleophile and the reaction conditions (e.g., acidic or basic) would also significantly influence the reaction pathway and energetics, which can be modeled computationally.

Table 2: Calculated Activation Energies for Nucleophilic Ring-Opening of a Model Substituted Oxirane (Illustrative)

| Nucleophile | Site of Attack | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Br⁻ | C1 (less substituted) | 15-20 | DFT (B3LYP) |

| Br⁻ | C2 (more substituted) | 20-25 | DFT (B3LYP) |

| H₂O (acid-catalyzed) | C1 | 10-15 | MP2 |

Note: These values are illustrative and based on general findings for substituted oxiranes. Specific calculations for this compound are necessary for accurate predictions.

Beyond ring-opening, the 6-bromohexyl side chain of this compound can undergo various functional group transformations. For instance, the bromine atom can be substituted by other nucleophiles. Computational chemistry can be employed to study the energetics and kinetics of these reactions. By calculating the reaction energy profiles, including the energies of reactants, transition states, and products, it is possible to predict the feasibility and rate of such transformations. This information is valuable for designing synthetic routes to modify the properties of polymers derived from this monomer.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, making them well-suited for investigating polymerization processes. rsc.orgresearchgate.netmdpi.com For the polymerization of this compound, MD simulations can provide insights into the dynamics of chain growth, the resulting polymer morphology, and the interactions between polymer chains. mdpi.com

Structure-Reactivity Relationship Predictions

Computational studies can aid in establishing structure-reactivity relationships, which are crucial for predicting the chemical behavior of new compounds. rsc.org For a series of substituted oxiranes, computational methods can be used to calculate various molecular descriptors, such as atomic charges, electrostatic potentials, and frontier molecular orbital energies. researchgate.net These descriptors can then be correlated with experimentally observed reaction rates or selectivities.

In the case of this compound, such studies could predict how modifications to the alkyl chain length or the nature of the halogen substituent would affect the reactivity of the oxirane ring. For example, by calculating the activation energies for the ring-opening of a series of 2-(ω-bromoalkyl)oxiranes, a quantitative structure-reactivity relationship (QSRR) could be developed. This would enable the prediction of reactivity for related monomers without the need for extensive experimental work. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Emerging Paradigms for 2 6 Bromohexyl Oxirane

Sustainable Synthesis Routes and Green Chemistry Approaches

The chemical industry is increasingly focused on developing environmentally benign and energy-efficient processes. mdpi.com Traditional synthesis methods for epoxides often involve stoichiometric peracids or chlorohydrins, which generate significant acid waste and chlorinated by-products, respectively. lsbu.ac.uk Consequently, a key area of future research for 2-(6-Bromohexyl)oxirane lies in the development of greener and more sustainable synthesis routes.

Key Green Chemistry Strategies:

Heterogeneous Catalysis: The use of solid catalysts, such as polymer-supported molybdenum (VI) complexes, offers a promising alternative. lsbu.ac.uk These catalysts are easily recoverable and reusable, minimizing waste and operational costs. Research could focus on developing specific heterogeneous catalysts optimized for the epoxidation of 8-bromo-1-octene (B45317), the precursor to this compound.

Eco-Friendly Oxidants: Replacing traditional peracids with greener oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen is a critical goal. mdpi.com Hydrogen peroxide, in particular, is an attractive option as its only byproduct is water.

Continuous Flow Processes: Continuous flow reactors enhance reaction safety and allow for rapid optimization with minimal energy consumption. mdpi.com Developing a continuous flow synthesis for this compound could significantly improve manufacturing efficiency and reduce its environmental footprint.

Carbon Dioxide Utilization: The coupling of epoxides with carbon dioxide to form cyclic carbonates is a valuable, atom-economical reaction that utilizes a greenhouse gas as a C1 feedstock. rsc.org Research into catalytic systems for the efficient reaction of this compound with CO₂ could lead to the synthesis of novel functionalized cyclic carbonates.

| Green Approach | Catalyst/Reagent Example | Advantages |

| Heterogeneous Catalysis | Polymer-supported Mo(VI) complexes | Reusable, reduced waste, lower operational costs lsbu.ac.uk |

| Green Oxidants | Hydrogen Peroxide (H₂O₂) | Byproduct is water, environmentally friendly mdpi.com |

| Process Intensification | Continuous Flow Reactors | Enhanced safety, energy efficiency, rapid optimization mdpi.com |

| CO₂ Valorization | Metal-based or Organocatalysts | Utilizes CO₂, produces valuable cyclic carbonates rsc.org |

Integration into Smart Materials and Responsive Systems

Smart materials, or responsive systems, are designed to change their properties in response to external stimuli such as pH, temperature, light, or redox potential. rsc.orgnih.gov The unique structure of this compound makes it an ideal candidate for incorporation into such materials.

The epoxide group can be readily opened by various nucleophiles, allowing it to be covalently integrated into polymer backbones or attached to surfaces. The bromohexyl tail provides a handle for further functionalization. For instance, the bromine atom can be substituted with stimuli-responsive moieties. This dual functionality allows for the creation of materials with precisely controlled architectures and programmable responses.

Potential Applications in Smart Materials:

Drug Delivery Systems: this compound can be used to link therapeutic agents to nanocarriers like liposomes or polymeric micelles. rsc.orgnih.gov The linkage could be designed to cleave under specific conditions found in target tissues (e.g., the low pH or reductive environment of tumors), triggering the release of the drug. nih.gov

Sensors and Diagnostics: By functionalizing the bromohexyl group with chromophores or fluorophores, materials that signal the presence of specific analytes through a change in color or fluorescence can be developed.

Self-Healing Polymers: The epoxide ring can participate in cross-linking reactions. Materials incorporating this molecule could be designed where a stimulus triggers a ring-opening reaction, forming new covalent bonds to repair damage.

Exploration of Novel Catalytic Transformations

The reactivity of both the epoxide and the alkyl bromide in this compound opens the door to a wide range of novel catalytic transformations. While the ring-opening of epoxides is well-established, modern catalysis aims to achieve these transformations with higher selectivity, milder conditions, and broader substrate scope. masterorganicchemistry.comemory.edu

Emerging Catalytic Frontiers:

Asymmetric Organocatalysis: The use of small, metal-free organic molecules to catalyze enantioselective reactions is a rapidly growing field. acs.org Future work could explore organocatalysts for the asymmetric ring-opening of this compound, allowing for the synthesis of chiral, non-racemic products with high value in pharmaceuticals and fine chemicals.

Dual Activation Catalysis: Catalytic systems that can simultaneously activate both the epoxide ring and a nucleophile can lead to highly efficient and selective reactions under mild conditions. emory.edu For example, a Lewis acid could activate the epoxide while a base activates a carbon nucleophile for a C-C bond-forming ring-opening.

Tandem Catalysis: A single catalyst or a combination of catalysts could be used to mediate a sequence of reactions. For instance, a catalyst could first promote the ring-opening of the epoxide, and a subsequent catalytic step could utilize the bromohexyl group in a cross-coupling reaction, rapidly building molecular complexity.

| Catalytic Strategy | Description | Potential Outcome for this compound |

| Asymmetric Organocatalysis | Use of chiral, metal-free catalysts for stereocontrolled reactions. acs.org | Synthesis of enantiomerically pure functionalized diols. |

| Dual Activation | Simultaneous activation of the epoxide and a nucleophile. emory.edu | Efficient C-C and C-X bond formation under mild conditions. |

| Tandem/Cascade Catalysis | Multiple reaction steps occur sequentially in one pot. | Rapid construction of complex molecules from a simple starting material. |

Advanced Applications in Nanotechnology and Surface Engineering

The ability to modify surfaces at the molecular level is fundamental to nanotechnology and advanced materials science. Epoxide-functionalized surfaces are highly valuable because the strained three-membered ring readily reacts with a wide array of nucleophiles, including amines and thiols, to form stable covalent bonds. researchgate.net

This compound is an excellent bifunctional linker for surface modification. The epoxide group can serve as the anchor to a substrate (e.g., silica (B1680970), metal oxides, or polymer surfaces), while the bromohexyl chain extends away from the surface, presenting a reactive site for subsequent chemical transformations.

Nanotechnology and Surface Engineering Applications:

Functionalized Nanoparticles: The compound can be used to coat nanoparticles (e.g., iron oxide or gold), providing a versatile platform for attaching biomolecules, catalysts, or imaging agents.

Biocompatible Coatings: Surfaces can be modified to attach polyethylene (B3416737) glycol (PEG) chains or other biocompatible polymers via the bromohexyl group, reducing non-specific protein adsorption for biomedical implants and devices.

Chromatography and Solid-Phase Synthesis: The bromohexyl group can be used to immobilize ligands, catalysts, or reactants onto solid supports, facilitating separation processes and simplifying product purification.

Development of Precise Molecular Architectures with Tailored Functionality

The synthesis of polymers with precisely controlled architectures (e.g., star polymers, graft copolymers, dendrimers) is crucial for creating materials with tailored properties. nih.govrsc.org this compound is a powerful monomer for constructing such complex macromolecular structures due to its two distinct reactive sites.

The epoxide can undergo ring-opening polymerization to form a polyether backbone. The pendant bromohexyl groups along this chain can then serve as initiation sites for other polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), a type of reversible-deactivation radical polymerization (RDRP). rsc.org This "grafting from" approach allows for the synthesis of densely grafted bottle-brush polymers.

Alternatively, the bromine can be converted into other functional groups either before or after polymerization, allowing for the creation of polymers with tailored chemical, physical, or biological functions. This iterative methodology, combining different polymerization mechanisms and post-polymerization modifications, enables the rational design of macromolecules with unprecedented precision. nih.govresearchgate.net

| Macromolecular Architecture | Role of this compound | Resulting Polymer Properties |

| Graft Copolymers | Epoxide forms the backbone; bromohexyl groups are initiation sites for side chains. | Tunable solubility, thermal properties, and self-assembly behavior. |

| Functional Linear Polymers | Acts as a functional monomer in ring-opening polymerization. | Polyether with pendant reactive groups for further modification. |

| Star Polymers | Can be used as a linking agent to join polymer arms. researchgate.net | Controlled rheological properties and solution behavior. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Bromohexyl)oxirane, and how do reaction conditions affect yield and purity?

- Methodology :

- Epoxidation : React 6-bromohexene with a peracid (e.g., mCPBA) in dichloromethane at 0–5°C to form the epoxide. Monitor completion via TLC (hexane/ethyl acetate, 8:2) .

- Halogenation : Brominate 6-hexenol using PBr₃, followed by epoxidation. Optimize stoichiometry to minimize side reactions (e.g., diol formation) .

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from cold ethanol to isolate the product (>95% purity) .

Q. What safety protocols and storage conditions are essential for handling this compound?

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential irritation .

- Storage : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or thermal decomposition .

- Disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid environmental release .

Q. How can the bromoalkyl and epoxide functional groups in this compound be selectively modified?

- Epoxide Ring-Opening : Use nucleophiles (e.g., amines, thiols) in polar aprotic solvents (THF, DMF) at 25–60°C. Kinetic control favors attack at the less substituted epoxide carbon .

- Bromine Substitution : Perform SN2 reactions with NaN₃ or KCN in DMSO to replace bromine with azide or nitrile groups. Use phase-transfer catalysts (e.g., TBACl) to enhance reactivity .

Advanced Research Questions

Q. How can competing reactivities between the epoxide and bromoalkyl groups be managed in multi-step syntheses?

- Protection/Deprotection : Temporarily protect the epoxide with BF₃·OEt₂ before bromine substitution. Deprotect with aqueous HCl (1M) .

- Sequential Reactions : Prioritize bromine substitution under mild conditions (e.g., LiBr in acetone, 40°C), followed by epoxide ring-opening under controlled pH (pH 7–9) .

Q. What computational approaches predict the regioselectivity of nucleophilic attacks on this compound?

- DFT Studies : Use Gaussian basis sets (e.g., cc-pVTZ) to model transition states. Compare activation energies for nucleophilic attack at both epoxide carbons. Solvent effects (PCM model) improve accuracy .

- MD Simulations : Analyze steric effects of the hexyl chain on nucleophile accessibility. Polarizable force fields (e.g., AMOEBA) enhance reliability .

Q. What strategies resolve racemic mixtures of this compound and quantify enantiomeric excess (ee)?

- Chiral Resolution : Use (R)-BINOL-based catalysts in asymmetric epoxidation or kinetic resolution. Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

- Derivatization : React with enantiopure amines (e.g., (S)-α-methylbenzylamine) to form diastereomers separable by silica gel chromatography .

Q. How does the bromohexyl chain length influence the compound’s reactivity in polymer synthesis?

- Chain-Length Effects : Longer alkyl chains reduce epoxide ring strain, slowing ring-opening. Use Arrhenius plots (k vs. 1/T) to compare activation energies with shorter analogs (e.g., 2-(2-Bromoethyl)oxirane) .

- Polymerization Studies : Initiate anionic polymerization with KOtBu. GPC analysis reveals higher molecular weight distributions (Đ = 1.2–1.5) due to reduced chain-transfer reactions .

Key Considerations

- Contradictions : and recommend inert storage, while emphasizes respiratory protection due to volatility. Prioritize inert storage and confirm volatility via GC-MS before scaling up.

- Stereochemistry : The hexyl chain’s flexibility may reduce stereochemical discrimination in ring-opening reactions. Use bulky nucleophiles (e.g., tert-butylamine) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.